Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst . This is followed by the etherification of the resulting ester with 3-fluorobenzyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester and ether groups can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromine and fluorine atoms, along with the ester and ether groups, allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C17H16BrFO4 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
methyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
KMAJLWSAWZKARD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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